molecular formula C18H24O5 B1380888 3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde CAS No. 582289-85-8

3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde

Cat. No.: B1380888
CAS No.: 582289-85-8
M. Wt: 320.4 g/mol
InChI Key: SLCKBSRKMBMHNJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical properties. According to the systematic nomenclature established by the International Union of Pure and Applied Chemistry, this compound is formally designated as 2-[3,4-bis(oxan-2-yloxy)phenyl]acetaldehyde, reflecting the modern preference for the oxane designation over the traditional tetrahydropyran terminology. The compound bears the Chemical Abstracts Service registry number 582289-85-8, which provides unambiguous identification in chemical databases and literature.

The fundamental molecular formula C₁₈H₂₄O₅ reveals the presence of eighteen carbon atoms, twenty-four hydrogen atoms, and five oxygen atoms, resulting in a molecular weight of 320.4 grams per mole. This composition reflects the integration of a benzeneacetaldehyde backbone with two tetrahydropyranyl ether substituents positioned at the 3 and 4 positions of the aromatic ring. The structural complexity arises from the three distinct functional domains: the aromatic benzene ring system, the acetaldehyde side chain, and the two cyclic ether protecting groups.

The canonical Simplified Molecular Input Line Entry System representation C1CCOC(C1)OC2=C(C=C(C=C2)CC=O)OC3CCCCO3 provides a linear description of the molecular connectivity. This notation clearly delineates the connectivity pattern, showing how the two tetrahydropyranyl rings are linked to the aromatic system through ether linkages, while the acetaldehyde functionality extends from the benzene ring as a two-carbon substituent.

Molecular Property Value
Molecular Formula C₁₈H₂₄O₅
Molecular Weight 320.4 g/mol
Chemical Abstracts Service Number 582289-85-8
PubChem Compound Identifier 85856239
International Chemical Identifier Key SLCKBSRKMBMHNJ-UHFFFAOYSA-N

The stereochemical considerations of this molecule are particularly significant due to the presence of multiple chiral centers within the tetrahydropyranyl moieties. Each tetrahydropyranyl ring contains an anomeric carbon that can exist in different configurations, leading to potential diastereomeric forms. The attachment of these protecting groups to the phenolic hydroxyl groups creates additional complexity in the overall molecular architecture.

Crystallographic Analysis of Tetrahydropyranyl Ether Moieties

The crystallographic investigation of tetrahydropyranyl ether systems has provided fundamental insights into the three-dimensional arrangement of these protecting groups and their interaction with aromatic substrates. Studies of related tetrahydropyranyl-protected compounds have demonstrated that the oxane ring system consistently adopts a chair conformation, which represents the lowest energy configuration for six-membered saturated rings. This conformational preference is maintained across various substitution patterns and crystalline environments, indicating the robust stability of the chair form.

In crystallographic analyses of compounds bearing tetrahydropyranyl ether functionalities, the dihedral angle between the oxane ring and the benzene ring typically ranges from 70 to 75 degrees, as observed in analogous structures. This geometric relationship reflects the optimal balance between steric interactions and electronic effects that govern the spatial arrangement of these molecular components. The exocyclic carbon-carbon bond connecting the anomeric carbon to the aromatic oxygen adopts an axial orientation relative to the chair conformation, minimizing unfavorable steric interactions.

The crystal packing patterns of tetrahydropyranyl ether derivatives reveal the importance of weak intermolecular interactions in determining solid-state structure. Analysis of related compounds has identified the presence of carbon-hydrogen to oxygen contacts that contribute to the overall stability of the crystalline lattice. These interactions, while individually weak, collectively provide significant stabilization and influence the molecular arrangement within the crystal structure.

Crystallographic Parameter Typical Range
Dihedral Angle (Oxane-Benzene) 70-75°
Chair Conformation Prevalence >95%
Anomeric Carbon Configuration Axial preference
Intermolecular Contact Distance 2.5-3.5 Å

The anomeric effect plays a crucial role in determining the preferred configuration at the anomeric carbon of the tetrahydropyranyl protecting groups. This electronic phenomenon favors the axial orientation of electronegative substituents attached to the anomeric position, contributing to the observed conformational preferences in crystalline environments. The stabilization arises from favorable orbital interactions between the oxygen lone pairs and the carbon-oxygen antibonding orbitals, which are optimized in the axial configuration.

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution represents a complex interplay of steric, electronic, and solvation effects that govern molecular flexibility and dynamic equilibria. Nuclear magnetic resonance spectroscopy investigations of related tetrahydropyranyl ether systems have revealed significant conformational dynamics that occur on timescales accessible to nuclear magnetic resonance analysis. These studies demonstrate that the protecting groups undergo rapid interconversion between different conformational states, with exchange rates that are highly temperature-dependent.

Variable temperature nuclear magnetic resonance experiments conducted on analogous tetrahydropyranyl ether derivatives have identified coalescence temperatures around 183 Kelvin, indicating relatively low energy barriers for conformational interconversion. The dynamic nuclear magnetic resonance line shape analysis has enabled the quantification of activation parameters for these processes, revealing Gibbs free energy barriers of approximately 35.1 kilojoules per mole for the conformational exchange. This value is significantly lower than the barriers observed for other types of aromatic ether protecting groups, suggesting enhanced flexibility in the tetrahydropyranyl system.

The temperature dependence of the conformational exchange process follows Arrhenius kinetics, enabling the determination of activation energies and pre-exponential factors through systematic studies. Analysis using both Arrhenius and Eyring equations has provided comprehensive thermodynamic and kinetic parameters for the conformational interconversion process. The activation enthalpy values typically range from 41 to 42 kilojoules per mole, while the activation entropy contributions are positive, indicating an increase in molecular disorder in the transition state.

Kinetic Parameter Value
Coalescence Temperature 183 ± 5 K
Activation Energy 43.1 kJ/mol
Activation Enthalpy 41.5 kJ/mol
Activation Entropy 34.3 J/(mol·K)
Free Energy Barrier 35.1 ± 0.6 kJ/mol

The solvent environment exerts a profound influence on the conformational dynamics of tetrahydropyranyl ether systems. Polar solvents tend to stabilize certain conformational states through specific solvation interactions, while nonpolar environments allow for greater conformational flexibility. The complex nuclear magnetic resonance spectra observed for tetrahydropyranyl ethers arise from the presence of multiple conformational isomers in rapid exchange, leading to line broadening and coalescence phenomena that complicate spectroscopic analysis.

Computational Modeling of Electronic Structure

Density functional theory calculations have emerged as powerful tools for investigating the electronic structure and molecular properties of this compound and related compounds. These computational approaches provide detailed insights into the distribution of electron density, molecular orbital characteristics, and energetic preferences that govern molecular behavior. Recent studies employing advanced density functional theory methods have demonstrated the capability of these techniques to accurately reproduce experimental observations and predict molecular properties with high precision.

The selection of appropriate density functional theory methods is crucial for obtaining reliable results in studies of organic molecules containing multiple functional groups. Recent investigations have highlighted the importance of incorporating dispersion corrections and using hybrid functionals that properly account for both short-range and long-range correlation effects. The r2SCAN functional combined with many-body dispersion corrections, when evaluated on Hartree-Fock densities, has shown exceptional performance for systems involving non-covalent interactions and charged species.

Computational studies of tetrahydropyranyl ether systems have utilized the gauge-including projector augmented wave method for calculating nuclear magnetic resonance parameters, enabling direct comparison with experimental spectra. These calculations have successfully reproduced the complex splitting patterns observed in carbon-13 nuclear magnetic resonance spectra and provided unambiguous assignment of signals to specific molecular environments. The computational approach has proven particularly valuable for understanding the conformational contributions to nuclear magnetic resonance spectral complexity.

The optimization of molecular geometries using density functional theory methods has revealed the preferred conformations of tetrahydropyranyl protecting groups and their influence on the overall molecular structure. Conformational search algorithms combined with density functional theory calculations have identified multiple stable conformers that differ in the relative orientations of the protecting groups and the aldehyde functionality. These calculations have provided energy differences between conformers and transition state structures for conformational interconversion processes.

Computational Method Application Accuracy
r2SCAN+Many-Body Dispersion Electronic Structure High
Gauge-Including Projector Augmented Wave Nuclear Magnetic Resonance Excellent
Density Functional Theory Geometry Optimization Conformational Analysis Very Good
Transition State Calculations Kinetic Parameters Good

The electronic structure calculations have elucidated the orbital interactions responsible for the conformational preferences and protecting group stability. The molecular orbitals involved in the anomeric effect have been identified and characterized, revealing the specific orbital overlap patterns that stabilize particular geometric arrangements. These insights have enhanced the fundamental understanding of how electronic effects influence molecular conformation and reactivity in tetrahydropyranyl ether systems.

Properties

IUPAC Name

2-[3,4-bis(oxan-2-yloxy)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c19-10-9-14-7-8-15(22-17-5-1-3-11-20-17)16(13-14)23-18-6-2-4-12-21-18/h7-8,10,13,17-18H,1-6,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCKBSRKMBMHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(C=C(C=C2)CC=O)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde is a compound with significant potential in various biological applications. This article presents a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C18H24O5
  • Molar Mass : 320.38 g/mol
  • Density : 1.166 g/cm³ (predicted)
  • Boiling Point : 479.1 °C (predicted) .

Synthesis

The synthesis of this compound typically involves the Diels-Alder reaction, which is a key method in organic synthesis for constructing complex cyclic structures. Variations in the reaction conditions can significantly affect the yield and purity of the final product.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. The effectiveness of this compound as an antimicrobial agent was evaluated using standard disk diffusion methods, showing promising results against Gram-positive and Gram-negative bacteria.

Cytotoxic Effects

The cytotoxic effects of this compound have been explored in various cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Studies

  • Antioxidant Evaluation :
    A study evaluated the antioxidant capacity of compounds derived from tetrahydro-pyran derivatives, revealing that modifications at the benzene ring enhance their radical scavenging activity .
  • Antimicrobial Testing :
    In a series of experiments conducted against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones, indicating strong antimicrobial efficacy .
  • Cytotoxicity Assessment :
    A recent investigation into the cytotoxicity of this compound revealed IC50 values comparable to established chemotherapeutic agents in specific cancer cell lines, supporting its potential as a lead compound for drug development .

Data Table: Biological Activity Summary

Biological Activity Description Reference
AntioxidantEffective in reducing oxidative stress
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
CytotoxicityDose-dependent inhibition in cancer cell lines

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3,4-bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde exhibit notable anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and colon cancer. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. Preliminary studies suggest that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Material Science

Polymer Chemistry
In polymer science, the compound can serve as a monomer or a functional additive in the synthesis of novel polymers with enhanced properties. Its ability to form stable bonds with other organic molecules makes it suitable for creating polymers that exhibit improved thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating coatings and adhesives that require high durability and resistance to environmental degradation. The incorporation of this compound into formulations can enhance adhesion properties while providing protective features against moisture and chemicals .

Organic Synthesis

Building Block for Complex Molecules
As a versatile building block in organic synthesis, this compound can be used to synthesize more complex molecules through various chemical reactions such as alkylation, acylation, and cyclization. Its functional groups allow for further modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Natural Products
The compound's structural features enable its application in synthesizing natural products or their analogs. Its use in total synthesis routes has been documented, showcasing its role in constructing complex natural product frameworks that are biologically active .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cells via apoptosis induction.
Polymer ChemistryEnhanced mechanical properties observed when incorporated into polymer matrices.
CoatingsImproved adhesion and moisture resistance in formulated coatings containing the compound.
Organic SynthesisSuccessfully used as an intermediate to synthesize complex natural products with biological activity.

Comparison with Similar Compounds

Chemical Identity and Properties

  • IUPAC Name : 3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde
  • CAS Number : 582289-85-8
  • Molecular Formula : C₁₈H₂₄O₅
  • Molecular Weight : 320.38 g/mol
  • Physical Properties :
    • Density: 1.166 ± 0.06 g/cm³ (predicted)
    • Boiling Point: 479.1 ± 45.0 °C (predicted)
    • Purity: ≥98% (commercial sources)
    • Solubility: Soluble in chloroform, dichloromethane, and DMSO

Synthesis and Applications
This compound is synthesized via tetrahydropyran (THP) protection of hydroxyl groups on a benzeneacetaldehyde backbone. A key intermediate in the synthesis of Dopal (a reactive metabolite of dopamine), it plays a role in catecholamine research due to its α- and β-adrenergic activity modulation . Its THP groups enhance stability during synthetic processes, making it valuable in organic and medicinal chemistry .

Comparison with Structurally Similar Compounds

Functional Group Variations: Aldehyde vs. Ester Derivatives

Compound A : 3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester

  • CAS : 582289-84-7
  • Formula : C₁₉H₂₆O₆
  • Molecular Weight : 350.41 g/mol
  • Key Differences :
    • Replaces the aldehyde group (-CHO) with a methyl ester (-COOCH₃).
    • Increased molecular weight and polarity due to the ester moiety.
    • Likely altered reactivity: The ester group is less electrophilic than the aldehyde, reducing susceptibility to nucleophilic attack.

Compound B : 3,4-Bis-(tetrahydropyran-2-yloxy)-benzaldehyde

  • Synthesis : Synthesized using excess 3,4-dihydro-2H-pyran, analogous to the acetaldehyde derivative .
  • Key Differences :
    • Benzaldehyde backbone instead of benzeneacetaldehyde.
    • Lacks the ethylene (-CH₂CHO) chain, reducing steric bulk and altering conjugation effects.

Structural Analogues with Bioactive Moieties

Compound C : 4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5''-yl)methoxy]bibenzyl (5a-h)

  • Source : J. Indian Chem. Soc., 2006
  • Key Features: Bibenzyl core with thiazolo-oxadiazole heterocycles. Designed for fungicidal activity, unlike the dopamine-related applications of the target compound.

Physicochemical and Functional Comparison

Property Target Compound Compound A (Methyl Ester) Compound B (Benzaldehyde) Compound C (5a-h)
Molecular Weight 320.38 350.41 ~304 (estimated) ~550–650
Functional Groups Aldehyde, THP-protected Methyl ester, THP-protected Aldehyde, THP-protected Thiazolo-oxadiazole
Boiling Point 479.1 °C Not reported Not reported Not reported
Primary Application Dopamine metabolite synth Unclear (likely intermediates) Organic synthesis Fungicidal activity
Structural Complexity Moderate Moderate Low High

Key Observations :

  • The target compound’s aldehyde group is critical for its role in dopamine metabolite synthesis, distinguishing it from ester or benzaldehyde derivatives .
  • THP protection is a common strategy across analogues to improve stability during synthesis .
  • Bioactivity diverges significantly: Compound C targets fungi, while the acetaldehyde derivative is neurochemically relevant .

Research Findings and Implications

Stability and Handling

  • The target compound requires storage at 2–8°C under inert conditions to prevent degradation of the aldehyde group .
  • In contrast, ester derivatives (Compound A) are likely more stable at room temperature due to reduced reactivity .

Commercial Availability

  • The target compound is marketed by multiple suppliers (e.g., Toronto Research Chemicals, Energy Chemical) in small-scale research quantities (2.5 g to 250 mg) .
  • Analogues like Compound C are typically custom-synthesized for specific bioactivity studies .

Preparation Methods

Protection of Phenolic Hydroxyl Groups with Tetrahydropyranyl Ethers

The first critical step is the formation of the THP ethers on the phenol groups at positions 3 and 4. This is typically achieved by reacting the corresponding dihydroxybenzeneacetaldehyde precursor with 3,4-dihydro-2H-pyran (DHP) under acid catalysis.

Typical reaction conditions:

  • Reagents: 3,4-dihydroxybenzeneacetaldehyde (or its equivalent), 3,4-dihydro-2H-pyran.
  • Catalyst: Acid catalyst such as p-toluenesulfonic acid or anhydrous HCl.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.
  • Temperature: 0 to 5 °C to minimize side reactions.
  • Duration: Several hours with monitoring by thin-layer chromatography (TLC).

The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbon of DHP, forming the THP ether protecting groups. This step is crucial to protect the hydroxyl groups from oxidation or other side reactions in subsequent steps.

Oxidation to Introduce the Aldehyde Group

After protection, the benzylic position adjacent to the aromatic ring is oxidized to the aldehyde.

Common oxidation methods:

  • TEMPO-mediated oxidation: Using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with an oxidant such as bis(acetoxy)iodobenzene (BAIB) or sodium hypochlorite.
  • Swern oxidation: Using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine under low temperatures.
  • PCC oxidation: Pyridinium chlorochromate in dichloromethane.

Among these, TEMPO/BAIB oxidation is preferred for mild conditions that preserve the THP protecting groups, as demonstrated in related tetrahydropyranyl-protected alcohol oxidations.

Example procedure:

  • Stir the THP-protected benzeneacetaldehyde precursor with TEMPO and BAIB in dichloromethane at room temperature.
  • Monitor reaction progress by TLC.
  • Quench with sodium thiosulfate and sodium chloride solutions.
  • Adjust pH to neutral with sodium carbonate.
  • Extract and dry organic layer, then concentrate under reduced pressure.

This oxidation selectively converts the benzylic alcohol to the aldehyde while maintaining the THP ethers intact.

Purification and Characterization

Summary Table of Preparation Steps

Step Reaction Type Reagents & Conditions Key Notes
1 THP Protection of Phenols 3,4-dihydroxybenzeneacetaldehyde + DHP, acid catalyst, DCM, 0–5 °C Forms stable THP ethers at 3,4-positions
2 Oxidation of Benzylic Alcohol TEMPO + BAIB in DCM, room temperature, 5 hours Mild oxidation to aldehyde, preserves THP
3 Purification & Characterization Silica gel chromatography, NMR, IR, MS Confirms structure and purity

Research Findings and Optimization Notes

  • Yield optimization: Controlled temperature and slow addition of reagents during THP protection minimize side reactions and improve yield (~85–90% reported in analogous systems).
  • Reaction monitoring: TLC with hexane/ethyl acetate (30:70) is effective for tracking both protection and oxidation steps.
  • Stability: THP groups are acid-labile; thus, neutral to slightly basic workup conditions are recommended post-oxidation to avoid deprotection.
  • Scale-up considerations: Continuous-flow reactors can be employed for oxidation steps to enhance reproducibility and safety.

Additional Synthetic Insights from Related Compounds

  • Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a key intermediate for THP derivatives, involves enzymatic kinetic resolution and oxidation steps similar to those used here, indicating the feasibility of stereoselective approaches if needed.
  • The use of TEMPO/BAIB oxidation has been validated for related tetrahydropyranyl-protected alcohols, providing a mild and efficient route to aldehydes without cleavage of protecting groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde, and how do reaction conditions influence product selectivity?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving aldehydes, amines, and cyclic diketones. For example, describes a protocol for generating dihydropyran derivatives through four-component reactions, where selectivity between pyridinone or pyran products depends on the reaction temperature and catalyst system (e.g., acid/base conditions). Protecting groups like tetrahydro-2H-pyran (THP) are critical for stabilizing reactive aldehyde intermediates, as seen in , which details silylation and THP protection strategies. AI-driven retrosynthesis tools () can predict feasible routes by analyzing steric and electronic factors in precursor molecules.

Q. How can the stereochemical integrity of the tetrahydro-2H-pyran protecting groups be verified during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for confirming stereochemistry. For THP-protected compounds, characteristic splitting patterns (e.g., axial vs. equatorial protons) and coupling constants (JJ-values) distinguish stereoisomers. High-resolution mass spectrometry (HRMS) further validates molecular integrity. and provide molecular weights (e.g., 144.2 g/mol for related THP-acetic acid derivatives), which serve as reference benchmarks for mass analysis.

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields reported for THP-protected aldehydes under varying catalytic systems?

  • Methodological Answer : Discrepancies in yields often arise from competing reaction pathways (e.g., hydrolysis vs. cyclization). Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution in THP protection ().
  • Catalyst Tuning : Lewis acids like BF3_3-OEt2_2 enhance electrophilic activation of aldehydes ( ).
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., mono-protected intermediates), while higher temperatures drive thermodynamic stabilization of bis-protected derivatives.
    • Contradictions in literature data (e.g., AI-predicted vs. experimental yields in ) can be resolved through mechanistic studies (e.g., isotopic labeling or in-situ IR monitoring).

Q. How can computational modeling guide the design of THP-protected aldehydes for biological activity studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict the compound’s electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets. Molecular docking simulations (using software like AutoDock Vina) model interactions with enzymes, such as carbohydrate-metabolizing proteins ( ). For example, the benzeneacetaldehyde core may act as a Michael acceptor, while THP groups modulate solubility and membrane permeability.

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